
2-Deoxy-glucitol-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-glucitol-6-phosphate is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom, and the sixth carbon is phosphorylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Deoxy-glucitol-6-phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction involves the following steps:
- Dissolve 2-deoxy-D-glucose 6-phosphate in an appropriate solvent.
- Add sodium borohydride to the solution.
- Allow the reaction to proceed under controlled conditions.
- Purify the product using ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions and purification techniques. The process may be optimized for higher yield and purity through advanced techniques such as continuous flow reactors and automated chromatography systems.
Análisis De Reacciones Químicas
Types of Reactions: 2-Deoxy-glucitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of fully reduced sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Aplicaciones Científicas De Investigación
2-Deoxy-glucitol-6-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Medicine: Research has explored its use in cancer therapy, where it acts as a glycolytic inhibitor, disrupting cancer cell metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mecanismo De Acción
2-Deoxy-glucitol-6-phosphate exerts its effects by mimicking glucose and interfering with glycolysis. It is phosphorylated by hexokinase to form this compound, which accumulates intracellularly. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a disruption of glycolysis and inducing cell death. This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Comparación Con Compuestos Similares
2-Deoxy-2-amino-glucitol-6-phosphate: This compound has an amino group at the second carbon instead of a hydrogen atom.
2-Deoxy-D-glucose-6-phosphate: Similar to 2-deoxy-glucitol-6-phosphate but with a hydroxyl group at the second carbon.
Uniqueness: this compound is unique due to its specific structural modifications, which allow it to act as a potent glycolytic inhibitor. Its ability to disrupt glycolysis makes it a valuable compound in cancer research and therapy. Additionally, its structural similarity to glucose enables it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C6H15O8P |
|---|---|
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
Clave InChI |
KLPBNGZTTQNYHR-PBXRRBTRSA-N |
SMILES isomérico |
C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canónico |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
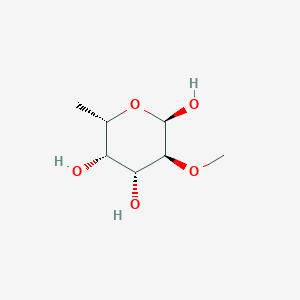

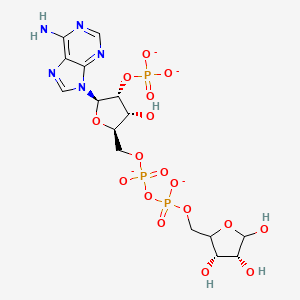
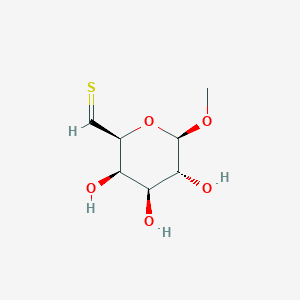

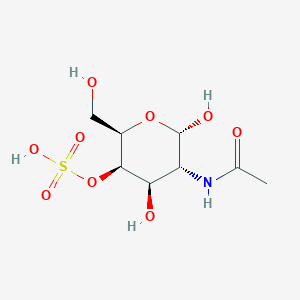
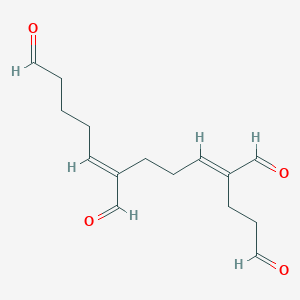


![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
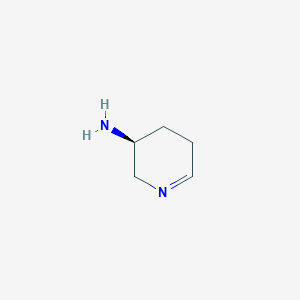
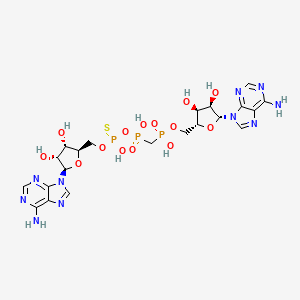
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
